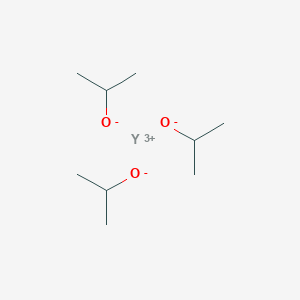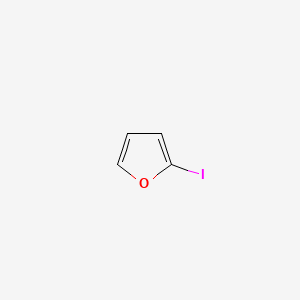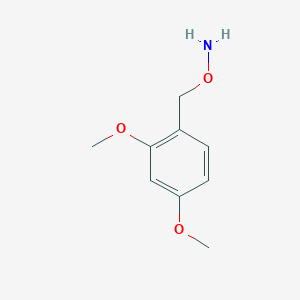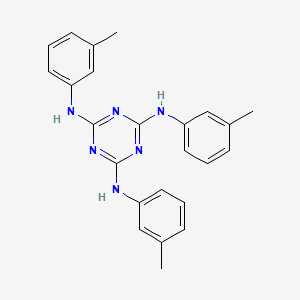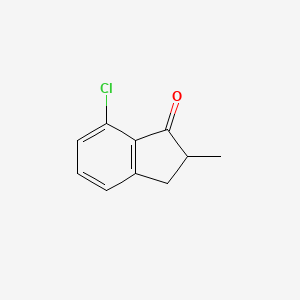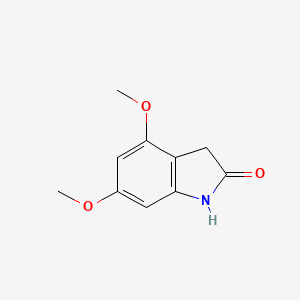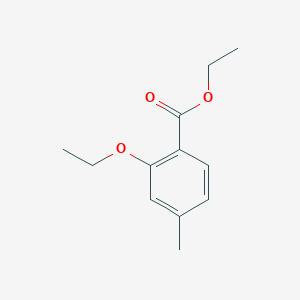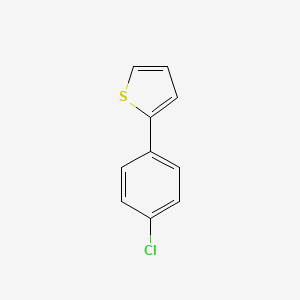
2-(4-Chlorphenyl)thiophen
Übersicht
Beschreibung
2-(4-Chlorophenyl)thiophene is a compound that belongs to the family of heterocyclic organic compounds known as thiophenes . It has a molecular formula of C10H7ClS and an average mass of 194.681 Da . It is used as a reagent in chemical synthesis, especially in the preparation of pharmaceutical preparations .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of 2-(4-Chlorophenyl)thiophene consists of a five-membered ring made up of one sulfur atom and four carbon atoms . The sulfur atom contributes one lone pair of electrons to this π-system, creating a stable aromatic system with six π-electrons .Chemical Reactions Analysis
Thiophene undergoes various chemical reactions. For instance, it can be oxidized to form various thiophene 1-oxides and thiophene 1,1-dioxides. It can also undergo Diels–Alder reactions with these oxides .Physical And Chemical Properties Analysis
Thiophene is a colorless liquid that possesses a mildly pleasant smell, somewhat similar to benzene. Its molecular formula is C4H4S, and it has a molar mass of approximately 84.14 g/mol .Wissenschaftliche Forschungsanwendungen
Korrosionsschutz
2-(4-Chlorphenyl)thiophen: wird in der Industriechemie als Korrosionsschutzmittel eingesetzt. Seine molekulare Struktur ermöglicht es ihm, eine schützende Schicht auf Metallen zu bilden, die Oxidation und Abbau verhindert .
Organische Halbleiter
Diese Verbindung spielt eine bedeutende Rolle bei der Weiterentwicklung von organischen Halbleitern. Aufgrund seines stabilen π-konjugierten Systems wird es bei der Entwicklung von Materialien verwendet, die halbleitende Eigenschaften aufweisen, die für elektronische Geräte unerlässlich sind .
Organische Feldeffekttransistoren (OFETs)
Das Thiophenderivat ist bei der Herstellung von OFETs von entscheidender Bedeutung. Seine Fähigkeit, Ladungen effizient zu transportieren, macht es für den Einsatz in Transistoren geeignet, die die Bausteine digitaler Schaltungen sind .
Organische Leuchtdioden (OLEDs)
Im Bereich der Displaytechnologie trägt This compound zur Herstellung von OLEDs bei. Seine elektrolumineszierenden Eigenschaften ermöglichen es ihm, Licht zu emittieren, wenn ein elektrischer Strom angelegt wird, was für die Herstellung von helleren und energieeffizienteren Bildschirmen entscheidend ist .
Pharmakologische Eigenschaften
Thiophenderivate zeigen eine Reihe von pharmakologischen Eigenschaften. Sie werden auf ihr Potenzial als Antikrebsmittel, Entzündungshemmer, Antimikrobielle Mittel und Anti-Atherosklerosemittel untersucht, unter anderem. Das Vorhandensein der Chlorphenylgruppe kann diese Eigenschaften verbessern, indem es die Wechselwirkung der Verbindung mit biologischen Zielmolekülen beeinflusst .
Anästhetische Anwendungen
Insbesondere Thiophenderivate wie Articain verwenden ein Thiophen-Gerüst und werden als spannungsgesteuerte Natriumkanalblocker eingesetzt. Sie dienen als Lokalanästhetika, insbesondere bei zahnärztlichen Eingriffen in Europa .
Agrochemische Anwendungen
This compound: Derivate werden auch in der Agrochemie eingesetzt. Sie können als Insektizide oder Herbizide wirken und einen chemischen Schutz gegen Schädlinge und Unkräuter bieten .
Chemische Sensoren
Schließlich haben die Derivate der Verbindung Anwendungen bei der Entwicklung von chemischen Sensoren. Diese Sensoren können das Vorhandensein verschiedener Substanzen erkennen, wodurch sie für die Umweltüberwachung und die industrielle Prozesskontrolle nützlich sind .
Wirkmechanismus
Target of Action
2-(4-Chlorophenyl)thiophene is a thiophene-based analog that has been the subject of interest for many scientists due to its potential as a biologically active compound . .
Mode of Action
It’s known that thiophene derivatives, in general, exhibit a variety of biological effects, suggesting that they interact with multiple targets .
Biochemical Pathways
Thiophene derivatives, including 2-(4-Chlorophenyl)thiophene, are known to be involved in a variety of biochemical pathways due to their broad spectrum of biological activities . .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEWBNFDFWXRLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474946 | |
| Record name | 2-(4-chlorophenyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40133-23-1 | |
| Record name | 2-(4-Chlorophenyl)thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40133-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-chlorophenyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

